1,5-Dimethyl-3-pentylidenecycloheptane
Description
1,5-Dimethyl-3-pentylidenecycloheptane is a bicyclic hydrocarbon featuring a seven-membered cycloheptane ring substituted with two methyl groups at positions 1 and 5, and a pentylidene moiety at position 3. Its structure introduces steric and electronic effects due to the bulky substituents and unsaturated bond in the pentylidene group.
Properties
CAS No. |
39546-84-4 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1,5-dimethyl-3-pentylidenecycloheptane |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-14-10-12(2)8-9-13(3)11-14/h7,12-13H,4-6,8-11H2,1-3H3 |
InChI Key |
IPERVESMDAIUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C1CC(CCC(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-pentylidenecycloheptane can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable diene and an alkyl halide, the compound can be synthesized via a cyclization reaction catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-pentylidenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons.
Scientific Research Applications
1,5-Dimethyl-3-pentylidenecycloheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-pentylidenecycloheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several dimethylcycloalkanes and dimethylhexanes (Table 1). Although none directly match the target compound, comparisons can be drawn based on substituent positions, ring size, and functional groups.
Table 1: Structural and Hazard Classification Comparison
Key Differences and Implications
Ring Size and Stability: Cycloheptane derivatives exhibit lower ring strain compared to smaller cycloalkanes like cyclopentane (e.g., 1,3-dimethylcyclopentane ). This may enhance thermal stability but reduce reactivity.
Substituent Effects :
- The 1,5-dimethyl configuration creates steric hindrance, likely reducing solubility in polar solvents compared to linear dimethylhexanes (e.g., 2,2-dimethylhexane, CAS 2453-00-1) .
- The pentylidene moiety may elevate boiling points relative to simpler dimethylcycloalkanes due to increased molecular weight and surface area.
Hazard Classification :
- Linear dimethylhexanes (e.g., 2,4-dimethylhexane, CAS 584-94-1) are classified under hazard codes 455–459 in the 2015 hazardous chemicals catalog, indicating flammability or toxicity risks .
- The absence of this compound in the catalog suggests its hazard profile remains uncharacterized, though steric bulk might mitigate volatility-related risks compared to smaller analogs.
Research Findings and Limitations
- Synthesis Challenges : Cycloheptane derivatives often require specialized catalysts (e.g., transition metals) for functionalization, unlike linear alkanes .
- Thermodynamic Data: No melting/boiling points or spectroscopic data are available for the target compound. Analogous dimethylcycloalkanes (e.g., 3,4-dimethylhexane, CAS 583-48-2) exhibit boiling points ~130–150°C, suggesting the target compound may exceed this range .
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